Carmoterol

Catalog No.
S522739
CAS No.
147568-66-9
M.F
C21H24N2O4
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carmoterol

CAS Number

147568-66-9

Product Name

Carmoterol

IUPAC Name

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C21H24N2O4/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26)/t13-,19+/m1/s1

InChI Key

IHOXNOQMRZISPV-YJYMSZOUSA-N

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O

Synonyms

carmoterol, carmoterol hydrochloride, CHF 4226.01, CHF4232.01, TA 2005, TA-2005

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O

Carmoterol is a long-acting beta-2 adrenoceptor agonist, primarily used for its potent bronchodilating properties. It exhibits a rapid onset of action, comparable to salbutamol and formoterol, but with a longer duration of effect than salmeterol. This makes it particularly effective in managing conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The chemical structure of carmoterol is characterized by its molecular formula, C21H24N2O4, and a molecular weight of approximately 368.43 g/mol .

  • Carmoterol's mechanism of action is similar to other β2-ARAs. It binds to β2-adrenergic receptors in the airway smooth muscle cells, leading to increased levels of cyclic adenosine monophosphate (cAMP) which relaxes the muscles and widens the airways, improving airflow [4].
  • As Carmoterol did not progress beyond clinical trials, information on its safety profile and potential hazards is not readily available. However, other β2-ARAs can have side effects like tremor, heart palpitations, and nervousness [5].

Note:

Background and Mechanism of Action:

Carmoterol is a long-acting beta2-adrenergic receptor agonist (LABA) belonging to the catecholamine class of drugs. LABAs work by mimicking the effects of adrenaline on airway smooth muscle cells, causing relaxation and bronchodilation, which improves airflow in the lungs. While the exact mechanism of long-acting bronchodilation is not fully understood, it is believed to involve sustained activation of beta2-adrenergic receptors, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of airway smooth muscle cells [].

Preclinical Studies:

Carmoterol has been studied in preclinical models of asthma and chronic obstructive pulmonary disease (COPD). These studies have shown that carmoterol effectively relaxes airway smooth muscle cells, reduces airway hyperresponsiveness, and improves lung function in animal models [, ].

Clinical Trials:

Several clinical trials have been conducted to evaluate the safety and efficacy of carmoterol in patients with asthma and COPD. These trials have shown that carmoterol is effective in improving lung function and reducing the frequency of asthma exacerbations [, ]. However, further research is needed to determine the long-term safety and efficacy of carmoterol compared to other LABAs.

Typical of beta-agonists, including:

  • Hydroxylation: The presence of hydroxyl groups allows for potential modifications that can enhance its pharmacological profile.
  • Cyclization: Carmoterol can be synthesized through cyclization reactions involving halohydrins, leading to the formation of the oxiranyl structure .
  • Substitution Reactions: The aromatic rings in the structure can participate in electrophilic substitution reactions, which may be useful for developing derivatives with altered activity profiles.

Carmoterol acts primarily as a beta-2 adrenergic receptor agonist. Its biological activities include:

  • Bronchodilation: It relaxes bronchial smooth muscle, leading to improved airflow in patients with obstructive airway diseases .
  • Anti-inflammatory Effects: While primarily a bronchodilator, carmoterol may also exhibit some anti-inflammatory properties, although this is less documented compared to its bronchodilatory effects.
  • Pharmacokinetics: Studies indicate that carmoterol has a predictable pharmacokinetic profile with minimal nonlinear accumulation upon repeated dosing .

The synthesis of carmoterol typically involves multi-step organic reactions:

  • Formation of Halohydrin: Starting from appropriate precursors, halogenated derivatives are produced.
  • Cyclization: The halohydrin undergoes cyclization to form the oxiranyl structure.
  • Final Modifications: Additional steps may include hydroxylation and other modifications to achieve the desired pharmacological properties .

Carmoterol is primarily used in the treatment of:

  • Chronic Obstructive Pulmonary Disease (COPD): It helps alleviate symptoms by improving airflow.
  • Asthma Management: Carmoterol is effective in controlling asthma symptoms due to its long duration of action.
  • Chronic Bronchitis: It aids in reducing bronchial constriction and improving respiratory function .

Carmoterol's interactions have been studied in various contexts:

  • Drug Interactions: There are no significant interactions reported with common medications used for asthma or COPD management. Safety profiles indicate that carmoterol does not significantly alter ECG results or affect serum potassium or glucose levels .
  • Receptor Binding Studies: Research has compared carmoterol's binding affinity to other beta-2 agonists, demonstrating its unique position among long-acting agents .

Carmoterol shares similarities with several other beta-2 adrenergic agonists. Here’s a comparison highlighting its uniqueness:

CompoundDuration of ActionOnset of ActionUnique Features
CarmoterolLongRapidPotent bronchodilator with minimal accumulation
SalbutamolShortRapidCommonly used for acute relief
FormoterolLongRapidFast onset but less potent than carmoterol
SalmeterolLongSlowLonger duration but slower onset
IndacaterolUltra-longRapidNewer compound with extended duration

Carmoterol stands out due to its balance between rapid onset and prolonged action, making it particularly effective for managing chronic respiratory conditions .

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

368.17360725 g/mol

Monoisotopic Mass

368.17360725 g/mol

Heavy Atom Count

27

UNII

9810NUL4D1

Wikipedia

Carmoterol

Dates

Modify: 2023-08-15
TITCK Product Information: Luxnid (carmoterol hydrochloride/ciclesonide) powder for inhalation
TITCK Product Information: ROPITAL (carmoterol and tiotropium) powder for inhalation

Explore Compound Types